ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate
Overview
Description
ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a pyrrole ring substituted with a dimethylaminoethylcarbamoyl group and an ethyl ester group. Its properties make it a valuable compound in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Dimethylaminoethylcarbamoyl Group: This step involves the reaction of the pyrrole ring with a dimethylaminoethyl isocyanate to form the carbamoyl group.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- N,N-Dimethylaminoethyl methacrylate
- Methacrylic acid 2-(dimethylamino)ethyl ester
Uniqueness
ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a combination of reactivity and stability that makes it particularly useful in various applications.
Properties
Molecular Formula |
C14H23N3O3 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H23N3O3/c1-5-20-14(19)13-10(2)9-16-11(13)8-12(18)15-6-7-17(3)4/h9,16H,5-8H2,1-4H3,(H,15,18) |
InChI Key |
KLGUSOCWOZDYLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C)CC(=O)NCCN(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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